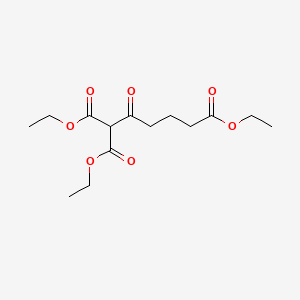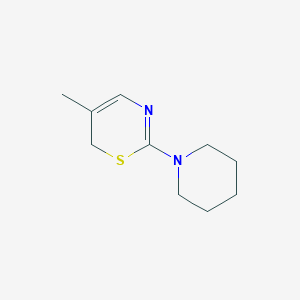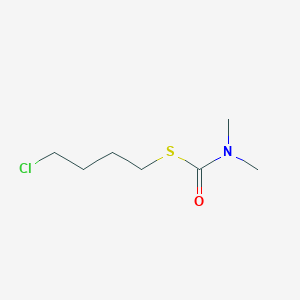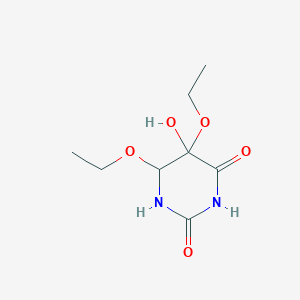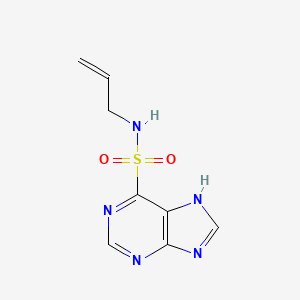
N-allyl-9H-purine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-9H-purine-6-sulfonamide is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-9H-purine-6-sulfonamide typically involves the reaction of 9H-purine-6-thiol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the pH is adjusted to around 5 using acetic acid. The product is then isolated by filtration and dried under vacuum .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-allyl-9H-purine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-allyl-9H-purine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-allyl-9H-purine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide bond at the 9-position of the purine core is a primary site for degradation, leading to the formation of sulfonylation degradation species. These degradation products mediate the compound’s biological activity, such as inhibiting HCV replication . The exact molecular pathways and targets are still under investigation, but the compound’s instability in certain conditions is closely related to its activity.
Comparaison Avec Des Composés Similaires
9-sulfonyl-9H-purine: Another purine derivative with similar sulfonamide functionality.
N-alkyl sulfonamides: Compounds with similar sulfonamide groups but different alkyl substitutions.
Sulfonimidates: Organosulfur compounds with similar chemical properties and applications.
Uniqueness: N-allyl-9H-purine-6-sulfonamide is unique due to its specific combination of an allyl group and a sulfonamide group attached to the purine core
Propriétés
Numéro CAS |
90223-74-8 |
|---|---|
Formule moléculaire |
C8H9N5O2S |
Poids moléculaire |
239.26 g/mol |
Nom IUPAC |
N-prop-2-enyl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-2-3-13-16(14,15)8-6-7(10-4-9-6)11-5-12-8/h2,4-5,13H,1,3H2,(H,9,10,11,12) |
Clé InChI |
KKMFKEJIAQCIPO-UHFFFAOYSA-N |
SMILES canonique |
C=CCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


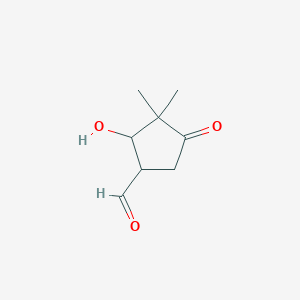
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
